N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by the introduction of cyclopropyl and isobutyl groups. One common method involves the nitration of 2-aminopyridine to form 2-amino-3-nitropyridine. This intermediate is then subjected to cyclopropylation and isobutylation reactions under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the nitro group plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-3-nitropyridin-2-amine
- 6-Methoxy-3-nitropyridin-2-amine
- Imidazo[4,5-b]pyridine derivatives
Uniqueness
N-Cyclopropyl-6-isobutyl-3-nitropyridin-2-amine is unique due to the presence of both cyclopropyl and isobutyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-cyclopropyl-6-(2-methylpropyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)7-10-5-6-11(15(16)17)12(14-10)13-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
DBPTZKBSFDGGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)[N+](=O)[O-])NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.